molecular formula C8H11ClN2O2 B13781294 L-3-Pyridylalanine hydrochloride

L-3-Pyridylalanine hydrochloride

Cat. No.: B13781294
M. Wt: 202.64 g/mol
InChI Key: ZOSGLKLQNRBVPD-FJXQXJEOSA-N
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Description

L-3-Pyridylalanine hydrochloride: is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids found in proteins. It is a derivative of L-3-Pyridylalanine, with the addition of a hydrochloride group. The compound is known for its unique structure, which includes a pyridine ring attached to the alpha carbon of alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-3-Pyridylalanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-pyridineethanamine with a suitable protecting group, followed by coupling with an alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling reactions, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-3-Pyridylalanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine N-oxide derivatives, reduced pyridine compounds, and various substituted derivatives .

Mechanism of Action

The mechanism of action of L-3-Pyridylalanine hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules .

Comparison with Similar Compounds

    L-3-Pyridylalanine: The parent compound without the hydrochloride group.

    3-Pyridineethanamine: A precursor in the synthesis of L-3-Pyridylalanine hydrochloride.

    Pyridine N-oxide derivatives: Oxidized forms of pyridine-containing compounds.

Uniqueness: this compound is unique due to its specific structure, which includes both the pyridine ring and the alanine backbone.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(2S)-2-amino-3-pyridin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;/h1-4,7H,5,9H2,(H,11,12);1H/t7-;/m0./s1

InChI Key

ZOSGLKLQNRBVPD-FJXQXJEOSA-N

Isomeric SMILES

C1=CC=NC(=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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